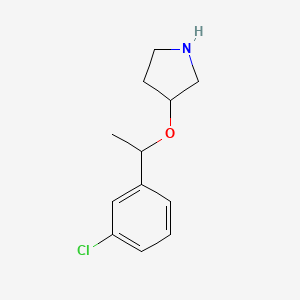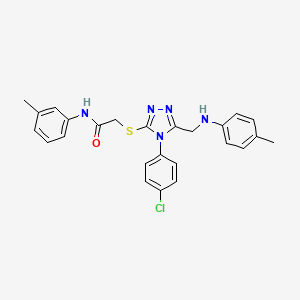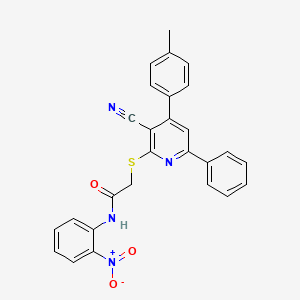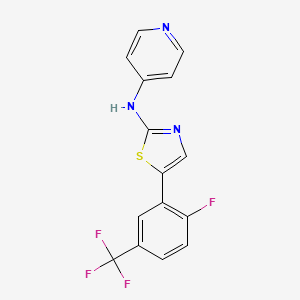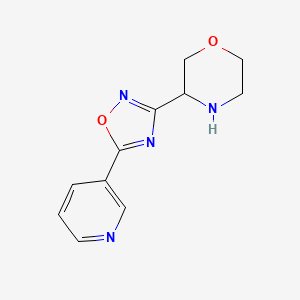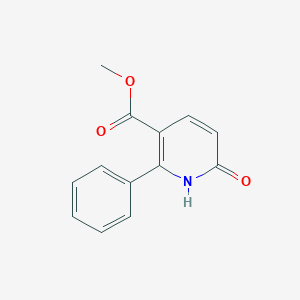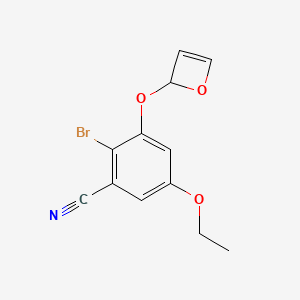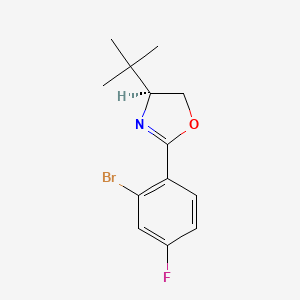
(S)-2-(2-Bromo-4-fluorophenyl)-4-(tert-butyl)-4,5-dihydrooxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(2-Bromo-4-fluorophenyl)-4-(tert-butyl)-4,5-dihydrooxazole is a chiral compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This specific compound is characterized by the presence of a bromine atom at the 2-position and a fluorine atom at the 4-position of the phenyl ring, along with a tert-butyl group at the 4-position of the oxazole ring.
Preparation Methods
The synthesis of (S)-2-(2-Bromo-4-fluorophenyl)-4-(tert-butyl)-4,5-dihydrooxazole typically involves several steps:
Starting Materials: The synthesis begins with the appropriate brominated and fluorinated phenyl derivatives.
Formation of Oxazole Ring: The oxazole ring is formed through a cyclization reaction, often involving the use of reagents such as acetic anhydride or phosphorus oxychloride.
Introduction of Tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions, using tert-butyl halides in the presence of a strong base like sodium hydride.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (S)-enantiomer, which can be achieved through chiral chromatography or the use of chiral auxiliaries.
Chemical Reactions Analysis
(S)-2-(2-Bromo-4-fluorophenyl)-4-(tert-butyl)-4,5-dihydrooxazole undergoes various chemical reactions:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The oxazole ring can be oxidized to form oxazoles or reduced to form dihydrooxazoles. Reagents such as hydrogen peroxide or lithium aluminum hydride are typically used.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules. Palladium catalysts are commonly used in these reactions.
Scientific Research Applications
(S)-2-(2-Bromo-4-fluorophenyl)-4-(tert-butyl)-4,5-dihydrooxazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding assays.
Material Science: It is employed in the development of novel materials with specific electronic properties, such as organic semiconductors.
Chemical Biology: The compound is used as a probe in chemical biology to study cellular processes and pathways.
Mechanism of Action
The mechanism of action of (S)-2-(2-Bromo-4-fluorophenyl)-4-(tert-butyl)-4,5-dihydrooxazole involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating their signaling pathways.
Pathway Modulation: The compound can influence various cellular pathways, such as those involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
(S)-2-(2-Bromo-4-fluorophenyl)-4-(tert-butyl)-4,5-dihydrooxazole can be compared with other similar compounds:
(S)-2-(2-Chloro-4-fluorophenyl)-4-(tert-butyl)-4,5-dihydrooxazole: This compound has a chlorine atom instead of a bromine atom, which can affect its reactivity and biological activity.
(S)-2-(2-Bromo-4-methylphenyl)-4-(tert-butyl)-4,5-dihydrooxazole: The presence of a methyl group instead of a fluorine atom can influence the compound’s electronic properties and interactions with molecular targets.
(S)-2-(2-Bromo-4-fluorophenyl)-4-(isopropyl)-4,5-dihydrooxazole: The isopropyl group can alter the compound’s steric properties and its ability to fit into enzyme active sites or receptor binding pockets.
Properties
Molecular Formula |
C13H15BrFNO |
|---|---|
Molecular Weight |
300.17 g/mol |
IUPAC Name |
(4S)-2-(2-bromo-4-fluorophenyl)-4-tert-butyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C13H15BrFNO/c1-13(2,3)11-7-17-12(16-11)9-5-4-8(15)6-10(9)14/h4-6,11H,7H2,1-3H3/t11-/m1/s1 |
InChI Key |
DRNSAMXNYKDKQB-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)(C)[C@H]1COC(=N1)C2=C(C=C(C=C2)F)Br |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C2=C(C=C(C=C2)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


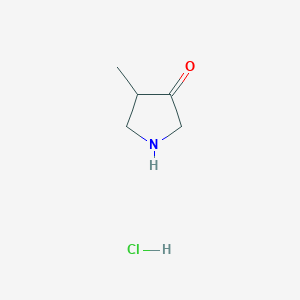
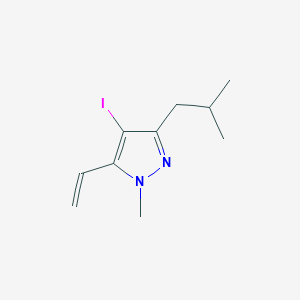
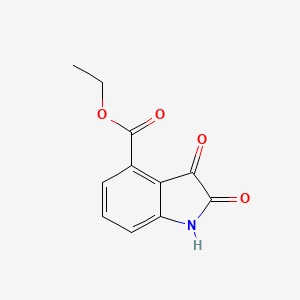
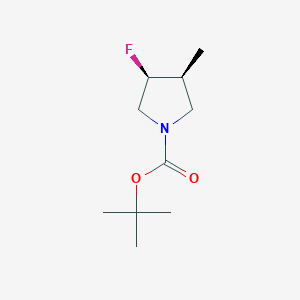
![N-(2-Aminobenzo[d]thiazol-6-yl)-2-(2-bromo-4,6-dimethylphenoxy)acetamide](/img/structure/B11777794.png)
